3-Amino-4-fluorophenyl acetate
Overview
Description
3-Amino-4-fluorophenyl acetate is a chemical compound with the linear formula C8H8FNO2 . It has a molecular weight of 169.16 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for 3-Amino-4-fluorophenyl acetate is 1S/C8H8FNO2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-Amino-4-fluorophenyl acetate is a white to yellow solid . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications
3-Amino-4-fluorophenyl acetate
is a chemical compound with the CAS Number: 196610-38-5 . It’s a white to yellow solid with a molecular weight of 169.16 . It’s typically stored at temperatures between 2-8°C .
One potential application of this compound is in the field of organic synthesis . Diaryl sulfides, a class of organosulfides, have a wide range of applications in organic synthesis, medicinal chemistry, and materials science due to their unique biological activities and physical properties . The development of green and efficient strategies for the synthesis of diaryl sulfides is a hot topic in current research .
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A . Similarly, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have shown antiviral activity against Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Some indole derivatives have shown anticancer properties . This suggests that they could potentially be used in the development of new cancer treatments.
Anti-HIV Activity
Certain indole derivatives have demonstrated anti-HIV activity . This suggests potential applications in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to have antioxidant properties . This means they could potentially be used in the prevention of diseases caused by oxidative stress.
Antimicrobial Activity
Some indole derivatives have shown antimicrobial activity . This suggests potential applications in the treatment of various bacterial and fungal infections.
Safety And Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
(3-amino-4-fluorophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJQCRSSDTVVIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-fluorophenyl acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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